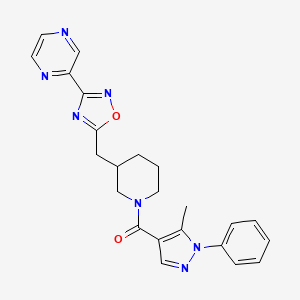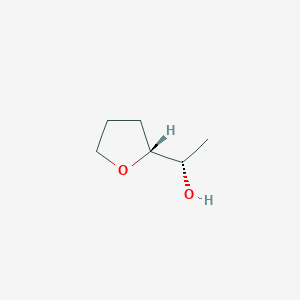
1-(4-(4-acetylphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(4-acetylphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone, also known as APE, is a chemical compound that has been extensively studied for its potential applications in scientific research. APE is a member of the piperazine family of compounds and has been found to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of 1-(4-(4-acetylphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. These actions may contribute to its anxiolytic and antidepressant effects. This compound has also been found to modulate the activity of GABA and glutamate receptors, which could contribute to its antinociceptive effects.
Biochemical and Physiological Effects:
In addition to its anxiolytic, antidepressant, and antinociceptive effects, this compound has been found to have a variety of other biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. This compound has also been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a role in the body's response to stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-(4-acetylphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone in lab experiments is that it has been extensively studied and characterized, making it a reliable tool for research. However, one limitation is that its effects may vary depending on the species and strain of animal used, as well as the dose and administration route.
Orientations Futures
There are several future directions for research on 1-(4-(4-acetylphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone. One area of interest is its potential as a therapeutic agent for the treatment of anxiety, depression, and pain. Another area of interest is its effects on neuroplasticity and neurogenesis, which could have implications for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitter systems.
Méthodes De Synthèse
The synthesis of 1-(4-(4-acetylphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone involves a multi-step process that begins with the reaction of 4-acetylphenylhydrazine with ethyl acetoacetate. This reaction produces 1-(4-acetylphenyl)-3-ethoxycarbonyl-5-methylpyrazole, which is then reacted with piperazine to produce this compound. The final product is purified by recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
1-(4-(4-acetylphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone has been found to have a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential therapeutic agent for the treatment of anxiety and depression. This compound has also been found to have antinociceptive effects, which could make it a useful tool for studying pain pathways in the nervous system.
Propriétés
IUPAC Name |
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-14(22)15-3-5-16(6-4-15)19-9-11-20(12-10-19)17(23)13-21-8-2-7-18-21/h2-8H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNDXCZZACRBQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-1-(3-chlorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2853942.png)



![{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2853950.png)

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole hydrochloride](/img/structure/B2853953.png)



![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluorooxolan-3-amine](/img/structure/B2853957.png)

